Apramycin (sulfate hyrate)

Description

Historical Discovery and Early Characterization in Research Contexts

Apramycin (B1230331) was first isolated in 1967 from the fermentation broth of Streptomyces tenebrarius. frontiersin.org Early research characterized it as an aminoglycoside antibiotic with a unique structure. frontiersin.org Initial studies focused on its antimicrobial activity and established its potential for use in veterinary medicine to treat infections caused by pathogens such as Escherichia coli and Salmonella spp. toku-e.comnih.gov These foundational investigations also noted its mechanism of action, which involves the inhibition of protein synthesis in bacteria. toku-e.comsigmaaldrich.com

Positioning of Apramycin (sulfate hydrate) within Aminoglycoside Antibiotic Research

Apramycin occupies a unique position within the broader class of aminoglycoside antibiotics. pnas.org Unlike the more common 4,6-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides such as gentamicin (B1671437) and amikacin (B45834), apramycin is a 4-monosubstituted 2-deoxystreptamine. pnas.orgnih.govoup.com This structural difference is a key area of interest in research as it is linked to its ability to evade many of the common resistance mechanisms that affect other aminoglycosides. pnas.orgnih.gov Consequently, research on apramycin is often framed within the context of overcoming antibiotic resistance, positioning it as a promising candidate for the development of next-generation antibiotics to combat challenging Gram-negative pathogens. acs.orgmdpi.com

Unique Structural Features and Their Academic Significance in Antimicrobial Research

The academic significance of apramycin in antimicrobial research is largely attributed to its unique structural features:

Monosubstituted 2-Deoxystreptamine Ring: Apramycin possesses a monosubstituted 2-deoxystreptamine ring, which distinguishes it from the disubstituted structures of many clinically used aminoglycosides. pnas.orgnih.gov This feature makes it a poor substrate for many aminoglycoside-modifying enzymes (AMEs) that confer resistance by altering the antibiotic structure. pnas.orgnih.gov

Bicyclic Sugar Moiety: It contains an unusual bicyclic eight-carbon dialdose moiety. pnas.orgacs.org This complex sugar structure is crucial for its interaction with the bacterial ribosome and contributes to its unique mechanism of action. frontiersin.orgpnas.org

Intrinsic Resilience to Resistance Mechanisms: The combination of these structural characteristics renders apramycin intrinsically resilient to most prevalent aminoglycoside resistance mechanisms, including modification by AMEs and the action of ribosomal methyltransferases. nih.govacs.orgoup.com This resilience is a major focus of research, particularly in the context of treating infections caused by MDR bacteria, such as carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii. nih.govoup.com

The following table summarizes key structural features and their research implications:

| Structural Feature | Description | Significance in Antimicrobial Research |

|---|---|---|

| Monosubstituted 2-Deoxystreptamine (2-DOS) Ring | The 2-deoxystreptamine core is substituted at a single position (C4). | Confers resistance to many aminoglycoside-modifying enzymes (AMEs) that target disubstituted aminoglycosides. pnas.orgnih.gov |

| Bicyclic Octose Moiety | An unusual eight-carbon sugar with a bicyclic structure. | Plays a critical role in binding to the bacterial ribosome and is associated with its unique mode of inhibiting protein synthesis. frontiersin.orgpnas.org |

Overview of Research Areas and Methodologies Pertaining to Apramycin (sulfate hydrate)

Research on apramycin (sulfate hydrate) is multifaceted, employing a range of scientific methodologies to explore its properties and potential applications.

Key Research Areas:

Mechanism of Action: Studies have elucidated that apramycin binds to the decoding A-site of the bacterial 16S ribosomal RNA. toku-e.comnih.gov Unlike many other aminoglycosides that primarily cause misreading of the mRNA, apramycin's primary mechanism is the inhibition of translocation, effectively halting protein synthesis. toku-e.comnih.govdrugbank.com

Structure-Activity Relationship (SAR) Studies: A significant body of research is dedicated to understanding how modifications to the apramycin scaffold affect its antibacterial activity and selectivity. nih.gov These studies involve the synthesis of apramycin derivatives and their evaluation to identify compounds with enhanced potency and reduced susceptibility to resistance mechanisms. nih.govnih.gov

Antimicrobial Spectrum and Efficacy: Extensive research has been conducted to evaluate apramycin's in vitro activity against a broad range of clinical isolates, including multidrug-resistant strains of E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Mycobacterium tuberculosis. nih.govfrontiersin.orgmicrobiologyresearch.org

Resistance Mechanisms: While apramycin evades many common resistance mechanisms, research has identified and characterized specific enzymes, such as the aminoglycoside acetyltransferase AAC(3)-IV, that can inactivate it. mdpi.comcambridge.org Understanding these resistance pathways is crucial for its potential clinical development.

Common Research Methodologies:

Microbiological Assays: Minimum Inhibitory Concentration (MIC) determination through broth microdilution is a standard method to quantify the in vitro potency of apramycin against various bacterial strains. nih.govfrontiersin.org

X-ray Crystallography: This technique has been instrumental in determining the three-dimensional structure of apramycin bound to the ribosomal decoding site, providing a molecular basis for its mechanism of action and its ability to bind to both prokaryotic and eukaryotic ribosomes. pnas.orgnih.gov

Biochemical Assays: Cell-free translation assays are used to study the specific effects of apramycin on protein synthesis. nih.gov Enzymatic assays are employed to characterize the activity of resistance enzymes like AMEs. mdpi.com

Genetic and Molecular Biology Techniques: Gene disruption and overexpression studies in Streptomyces tenebrarius have been used to investigate the biosynthetic pathway of apramycin. nih.govoup.com Genetic analysis of resistant clinical isolates helps in identifying and understanding the prevalence of resistance determinants. nih.govfrontiersin.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is utilized for the purification and quantification of apramycin and its derivatives in research settings. researchgate.net

The following table presents a summary of research findings on the minimum inhibitory concentration (MIC) of apramycin against selected pathogens:

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 1 | >512 | toku-e.com |

| Klebsiella pneumoniae | 2 | >256 | toku-e.com |

| Carbapenem-Resistant Klebsiella pneumoniae (CR-hvKp) | 4 | 8 | frontiersin.org |

| Mycobacterium tuberculosis | 0.5 | 1 | microbiologyresearch.org |

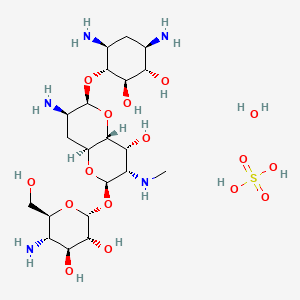

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H45N5O16S |

|---|---|

Molecular Weight |

655.7 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid;hydrate |

InChI |

InChI=1S/C21H41N5O11.H2O4S.H2O/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4;/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;;/m1../s1 |

InChI Key |

QZMYGUIMDGWSNW-PWWORVPNSA-N |

Isomeric SMILES |

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.O.OS(=O)(=O)O |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Mechanisms of Action and Molecular Interactions of Apramycin Sulfate Hydrate

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Apramycin (B1230331) exerts its antibacterial effect by binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This process involves specific interactions with ribosomal RNA and is influenced by certain ribosomal proteins.

Interaction with 16S Ribosomal RNA (A-site)

The primary target of apramycin is the decoding A-site within the 16S ribosomal RNA (rRNA) of the small ribosomal subunit. uzh.chacs.org Apramycin binds to the major groove of the 16S rRNA decoding site. nih.gov This binding involves specific hydrogen bond interactions. For instance, the 2-deoxystreptamine (B1221613) (2-DOS) moiety of apramycin forms hydrogen bonds with key nucleotides, such as N7 of G1494 and O4 of U1495. pnas.org A crucial interaction occurs between the bicyclic sugar moiety of apramycin and the A1408 nucleotide, forming a pseudo base pair. uzh.chucsd.edu This interaction is a key determinant for the specific recognition of the bacterial ribosome. ucsd.edu Unlike many other aminoglycosides, apramycin does not induce a significant conformational change in the A-site, specifically the destacking of adenines A1492 and A1493. nih.govresearchgate.net

Impact on Ribosomal Translocation and Translational Fidelity

The binding of apramycin to the ribosomal A-site primarily results in the inhibition of the translocation step of protein synthesis. researchgate.netnih.govdrugbank.com This blockage prevents the movement of the peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation. oup.com While many aminoglycosides are known to cause significant misreading of the mRNA codon, leading to decreased translational fidelity, apramycin induces translation errors to a much more limited extent. nih.govresearchgate.net Its primary mechanism is the potent inhibition of translocation rather than the induction of miscoding. drugbank.comucsd.edu This distinct mechanism of action sets it apart from many other clinically used aminoglycosides. nih.gov

Table 1: Comparative Effects of Apramycin and Other Aminoglycosides on Translation

| Feature | Apramycin | Paromomycin (B158545)/Gentamicin (B1671437) |

|---|---|---|

| Primary Effect | Inhibition of translocation researchgate.netnih.gov | Induction of miscoding nih.gov |

| A-site Conformation | Does not de-stack A1492/A1493 nih.gov | Induces de-stacking of A1492/A1493 nih.gov |

| Translational Errors | Limited researchgate.net | Significant nih.gov |

Structural Studies of Apramycin (sulfate hydrate)-Ribosome Complexes

Various structural biology techniques have provided detailed insights into the interaction between apramycin and the ribosome.

NMR and CD Spectroscopy: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been employed to study the structural features of apramycin when bound to an RNA fragment mimicking the bacterial ribosomal A-site. researchgate.netnih.gov These studies have helped to elucidate the conformation of the bound antibiotic and determine the dissociation constant of the apramycin-RNA complex. researchgate.net NMR solution structures have shown that apramycin binds in the major groove of the 16S rRNA decoding site without causing the de-stacking of key adenine (B156593) residues, which is a hallmark of other aminoglycosides. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM): High-resolution Cryo-EM structures of apramycin bound to the bacterial ribosome have provided a precise description of the antibiotic-ribosome interactions. ebi.ac.uknih.govrcsb.org These studies visualize the antibiotic within its binding site on the small ribosomal subunit, confirming its interaction with helix 44 of the 16S rRNA. acs.orgnih.gov The high resolution of these structures, ranging from 1.6 to 2.2 Å, allows for the detailed mapping of contacts and even the identification of mediating water molecules. ebi.ac.uknih.gov

X-ray Crystallography: X-ray crystallography has been used to determine the three-dimensional structure of apramycin in complex with decoding-site oligonucleotides. ucsd.eduucsd.edu These crystal structures have revealed the molecular basis for its bacterial target specificity, highlighting the formation of pseudo base pairs and triples in the recognition of the RNA target. ucsd.edu

Role of Ribosomal Protein S12 in Apramycin (sulfate hydrate) Interaction

Ribosomal protein S12, encoded by the rpsL gene, plays a significant role in the action of and resistance to apramycin. ucsd.edumdpi.com Structural models based on superimposition of the apramycin-RNA complex with the crystal structure of the 30S ribosomal subunit suggest a potential clash between the 3''-hydroxy group of apramycin's terminal sugar and the T40 residue of S12. ucsd.edu This interaction might interfere with the local conformation of S12, which is a control element for translocation, providing a hypothesis for apramycin's inhibitory effect on this process. ucsd.eduresearchgate.net

Mutations in the rpsL gene can confer resistance to apramycin. ucsd.eduresearchgate.net Genetic studies have identified loci near the rpsL gene that are responsible for apramycin resistance in E. coli. ucsd.edu Furthermore, the interplay between S12 mutations and the A-site of 16S rRNA can influence susceptibility to aminoglycosides. plos.orgnih.gov

Comparative Analysis of Binding Mechanisms

The binding mechanism of apramycin to the ribosome shows notable differences when compared to other classes of aminoglycosides, particularly the disubstituted 2-deoxystreptamine derivatives.

Distinction from Disubstituted Aminoglycosides in Ribosomal Recognition

Apramycin is structurally unique as a monosubstituted deoxystreptamine aminoglycoside, which contrasts with the 4,5- or 4,6-disubstituted structures of many other aminoglycosides like paromomycin, neomycin, and gentamicin. ucsd.eduoup.commsdvetmanual.com This structural difference leads to a distinct mode of interaction with the ribosomal A-site. ucsd.eduoup.com

While both apramycin and disubstituted aminoglycosides bind to the A-site in the 16S rRNA, their orientation and the specific contacts they make differ. uzh.chucsd.edu A key difference is that 4,5- and 4,6-disubstituted aminoglycosides induce a conformational flip of two adenine residues (A1492 and A1493) in the bacterial A-site, which is linked to their miscoding activity. nih.govucsd.edu Apramycin, however, binds without causing this dramatic conformational change, which is consistent with its primary action as a translocation inhibitor rather than an inducer of misreading. nih.govucsd.edu The unique structure of apramycin, particularly its bicyclic octodialdose ring, allows it to exploit different binding spaces within the A-site compared to disubstituted aminoglycosides. ucsd.edu This unique binding mode is also responsible for its ability to evade many common aminoglycoside resistance mechanisms. oup.comresearchgate.netfrontiersin.org

Table 2: Structural and Mechanistic Differences between Apramycin and Disubstituted Aminoglycosides

| Characteristic | Apramycin (Monosubstituted) | Disubstituted Aminoglycosides (e.g., Paromomycin, Gentamicin) |

|---|---|---|

| Substitution Pattern | 4-monosubstituted 2-deoxystreptamine oup.com | 4,5- or 4,6-disubstituted 2-deoxystreptamine ucsd.edu |

| A-site Interaction | Binds without flipping A1492/A1493 nih.govucsd.edu | Induces flipping of A1492/A1493 nih.govucsd.edu |

| Primary Mechanism | Inhibition of translocation nih.govdrugbank.com | Induction of mRNA misreading nih.gov |

| Resistance Evasion | Evades many common resistance enzymes oup.comresearchgate.net | Susceptible to various resistance enzymes |

Molecular Basis of Apramycin (Sulfate Hydrate) Interaction with Eukaryotic Ribosomal Decoding Sites

Apramycin binds to the decoding A site of the ribosome, a critical region for protein synthesis. pnas.orgrcsb.org In eukaryotes, it interacts with the deep groove of the ribosomal RNA. ucsd.edudrugbank.comnih.gov This binding event is characterized by the interaction of apramycin with a continuously stacked helix in the rRNA, which includes non-canonical C·A and G·A base pairs and a bulged-out adenine residue. ucsd.edudrugbank.comnih.gov

The binding of apramycin to the human ribosomal decoding site is a specific interaction and not a result of non-specific binding. ucsd.edu Unlike its interaction with the bacterial ribosome, where it induces a conformational change by displacing two adenine residues, apramycin binding to the eukaryotic decoding site stabilizes a pre-existing conformation of the RNA. ucsd.edu Specifically, the internal loop of the eukaryotic decoding site, with its characteristic base stacking and non-canonical base pairs, remains largely unchanged upon apramycin binding. ucsd.edu

Crystal structure analysis of apramycin in complex with a model of the Leishmania ribosomal A site reveals a distinct binding pattern. pnas.org In this eukaryotic parasite, apramycin induces a conformational change where only one adenine residue (A1493) is flipped out from the binding site. pnas.org This is in contrast to the binding of other aminoglycosides like Geneticin (G418), which causes two adenine residues to flip out, similar to what is observed in bacteria. pnas.org The interaction pattern of apramycin with the leishmanial A site shares significant similarity with its interaction with human ribosomes, which can be attributed to the conserved guanine (B1146940) residue at position 1408 that interacts with the hydroxyl group on the bicyclic ring I of apramycin. pnas.org

Table 1: Comparison of Apramycin Interaction with Ribosomal A Sites

| Feature | Eukaryotic (Human) | Eukaryotic (Leishmania) | Bacterial |

|---|---|---|---|

| Binding Location | Deep groove of rRNA | Deep groove of rRNA | Deep groove of rRNA |

| Induced Conformational Change | Stabilizes pre-existing conformation | Flips out one adenine (A1493) | Flips out two adenines (A1492, A1493) |

| Key Interacting Residue | G1408 | G1408 | A1408 |

| Effect on Translation | Blocks translocation | Blocks translocation | Induces miscoding and blocks translocation |

Importance of Hydrogen Bonding and Stereochemistry in Ribosomal Interaction

The precise interaction of apramycin with the ribosomal decoding site is heavily dependent on hydrogen bonding and the specific stereochemistry of the molecule. uzh.chnih.gov These non-covalent interactions are crucial for the stable binding of the drug to its RNA target.

In the interaction with the bacterial ribosomal A site, a key feature is the formation of a pseudo-base pair between the pyranosyl ring oxygen (O5') and the 6'-hydroxy group of apramycin's ring I with the conserved A1408 residue. uzh.ch This interaction is significantly influenced by an intramolecular hydrogen bond within the apramycin molecule itself. uzh.chnih.govnih.gov

A critical intramolecular hydrogen bond exists between the protonated equatorial 7'-methylamino group and the vicinal axial 6'-hydroxy group of apramycin. uzh.chnih.govresearchgate.net This hydrogen bond acidifies the 6'-hydroxy group, thereby strengthening its ability to donate a hydrogen bond to the A1408 residue in the bacterial ribosomal binding pocket. uzh.chnih.govnih.gov This cooperative hydrogen bonding network is essential for the potent antiribosomal and antibacterial activity of apramycin. uzh.chnih.govresearchgate.net

The stereochemistry at the 6' position is critical. In 6'-epiapramycin, where the 6'-hydroxy group is in a trans position relative to the 7'-methylamino group, the intramolecular hydrogen bond is much weaker. uzh.chnih.govresearchgate.net This leads to a weaker cooperative hydrogen bonding network with A1408, resulting in reduced inhibition of protein synthesis and diminished antibacterial activity. uzh.chnih.govresearchgate.net

In the eukaryotic decoding site, while the specific interactions differ due to sequence variations (G1408 instead of A1408), the principle of hydrogen bonding remains central to its binding. The interaction with the human A-site RNA involves potential hydrogen bonds with various residues, and water molecules also play a role in mediating these interactions. ucsd.edu The unique binding mode of apramycin in eukaryotes is a direct consequence of the different hydrogen bonding opportunities presented by the eukaryotic rRNA sequence and structure. ucsd.edu

Table 2: Key Hydrogen Bonds in Apramycin-Ribosomal Interaction

| Interacting Molecules | Type of Interaction | Significance |

|---|---|---|

| Apramycin (7'-methylamino group) and Apramycin (6'-hydroxy group) | Intramolecular Hydrogen Bond | Acidifies the 6'-hydroxy group, enhancing its interaction with the ribosome. uzh.chnih.gov |

| Apramycin (6'-hydroxy group) and Bacterial A1408 | Intermolecular Hydrogen Bond | Crucial for stable binding and antibacterial activity. uzh.chnih.gov |

| Apramycin and Human A-site RNA | Multiple Hydrogen Bonds | Defines the unique binding mode in eukaryotes. ucsd.edu |

Spectrum of Antimicrobial Activity and in Vitro Efficacy Studies Non Human Pathogen Focus

Activity Against Gram-Negative Bacterial Pathogens

Escherichia coli and Salmonella spp.

Apramycin (B1230331) has shown considerable in vitro activity against Escherichia coli and Salmonella species, which are common causes of bacterial enteritis in livestock. europa.eumdpi.com

For E. coli isolates from cattle, the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) has been reported to be 16 μg/ml, with a wild-type cut-off value of ≥32 μg/ml. europa.eu Studies on E. coli isolates of swine origin have shown MIC50 and MIC90 values of 16 and 64 μg/mL, respectively, with a wild-type cutoff defined at 32 μg/mL. nih.gov Another study on carbapenem-resistant E. coli found an apramycin MIC50 and MIC90 of 4 and 8 μg/ml, respectively. frontiersin.org The resistance rate of E. coli to apramycin in European clinical isolates from cattle has been reported to be up to 12%. europa.eu

Salmonella strains are generally considered susceptible to apramycin, with MIC values typically at or below 16 μg/ml. europa.eu In one study, less than 5% of Salmonella Dublin strains showed resistance. europa.eu For 185 swine Salmonella isolates, the MIC50 and MIC90 values for apramycin were 8 and 16 mg/L, respectively, with a wild-type cut-off value of 32 μg/mL. mdpi.com Monitoring of Salmonella isolates from farm animals between 1982 and 1984 showed an increase in apramycin resistance from 0.1% to 1.4%. nih.gov

Table 1: In Vitro Activity of Apramycin against E. coli and Salmonella spp.

| Organism | Source of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility/Resistance Details |

|---|---|---|---|---|

| Escherichia coli | European cattle isolates | - | 16 | Wild-type cut-off ≥32 μg/ml; resistance proportion up to 12% europa.eu |

| Escherichia coli | Swine clinical isolates | 16 | 64 | Wild-type cutoff defined as 32 μg/mL nih.gov |

| Escherichia coli (Carbapenem-resistant) | Clinical strains | 4 | 8 | 95.5% of isolates had an MIC of 8 or less frontiersin.org |

| Salmonella spp. | General | - | - | Generally susceptible with MIC ≤16 μg/ml europa.eu |

| Salmonella Dublin | Cattle | - | - | <5% of strains were resistant europa.eu |

| Salmonella spp. | Swine isolates | 8 | 16 | Wild-type cut-off value of 32 μg/mL mdpi.com |

Klebsiella pneumoniae, Enterobacter spp., and Proteus spp.

Apramycin has demonstrated potent in vitro activity against several other important Gram-negative pathogens, including multidrug-resistant isolates.

For Klebsiella pneumoniae, apramycin has shown significant efficacy. One study reported that an apramycin concentration of 4 mg/L inhibited 99% of K. pneumoniae isolates. nih.gov In a collection of carbapenem-resistant K. pneumoniae, 97% of isolates were inhibited by apramycin at ≤4 mg/L. nih.gov Another study on carbapenem-resistant K. pneumoniae found an MIC50 and MIC90 of 4 and 8 μg/ml, respectively. frontiersin.org Tentative epidemiological cut-offs have been determined as 4 µg/mL for K. pneumoniae. nih.gov

Against Enterobacter species, an apramycin concentration of 8 mg/L inhibited 93% of isolates in one study. nih.gov For carbapenem-resistant Enterobacter isolates, 93% were inhibited at ≤8 mg/L. nih.gov

Apramycin has also shown activity against Proteus mirabilis, with a concentration of 8 mg/L inhibiting 100% of clinical isolates in a large study. nih.gov

Table 2: In Vitro Activity of Apramycin against K. pneumoniae, Enterobacter spp., and Proteus spp.

| Organism | Isolate Type | MIC50 (μg/mL) | MIC90 (μg/mL) | Inhibition Concentration |

|---|---|---|---|---|

| Klebsiella pneumoniae | Clinical isolates | - | >64 (for gentamicin (B1671437) & amikacin) | 99% inhibited at 4 mg/L apramycin nih.gov |

| Klebsiella pneumoniae (Carbapenem-resistant) | Clinical isolates | - | - | 97% inhibited at ≤4 mg/L apramycin nih.gov |

| Klebsiella pneumoniae (Carbapenem-resistant) | Clinical strains | 4 | 8 | - frontiersin.org |

| Enterobacter spp. | Clinical isolates | - | >64 (for gentamicin & amikacin) | 93% inhibited at 8 mg/L apramycin nih.gov |

| Enterobacter spp. (Carbapenem-resistant) | Clinical isolates | - | - | 93% inhibited at ≤8 mg/L apramycin nih.gov |

| Proteus mirabilis | Clinical isolates | - | >64 (for gentamicin & amikacin) | 100% inhibited at 8 mg/L apramycin nih.gov |

Acinetobacter baumannii and Pseudomonas aeruginosa

Apramycin has shown promising in vitro activity against the often highly resistant pathogens Acinetobacter baumannii and Pseudomonas aeruginosa.

In a study of multidrug-resistant, extensively drug-resistant, and pandrug-resistant Acinetobacter baumannii, apramycin demonstrated an MIC50/MIC90 of 8/32 μg/ml. kirbylab.orgnih.gov This was significantly lower than other tested aminoglycosides like amikacin (B45834), gentamicin, and tobramycin (B1681333). kirbylab.orgnih.gov Only 2% of the A. baumannii isolates had an MIC greater than the epidemiological cutoff value of 64 μg/ml. kirbylab.orgnih.gov Furthermore, apramycin was found to be rapidly bactericidal against A. baumannii. nih.govasm.org

For Pseudomonas aeruginosa, the MIC50/MIC90 of apramycin was 16/32 μg/ml. kirbylab.orgnih.gov Similar to A. baumannii, only 2% of P. aeruginosa isolates had an MIC above the 64 μg/ml cutoff. kirbylab.orgnih.gov Apramycin has also been noted for its broad-range antibacterial activity against P. aeruginosa. asm.org

**Table 3: In Vitro Activity of Apramycin against A. baumannii and *P. aeruginosa***

| Organism | Isolate Resistance Profile | Apramycin MIC50 (μg/ml) | Apramycin MIC90 (μg/ml) | Comparator Aminoglycoside MIC50/MIC90 (μg/ml) | Percentage of Isolates with Apramycin MIC >64 μg/ml |

|---|---|---|---|---|---|

| Acinetobacter baumannii | Multidrug-resistant, extensively drug-resistant, and pandrug-resistant | 8 | 32 | ≥64/>256 (Amikacin, Gentamicin, Tobramycin) kirbylab.orgnih.gov | 2% kirbylab.orgnih.gov |

| Pseudomonas aeruginosa | Multidrug-resistant, extensively drug-resistant, and pandrug-resistant | 16 | 32 | ≥8/256 (Amikacin, Gentamicin, Tobramycin) kirbylab.orgnih.gov | 2% kirbylab.orgnih.gov |

Other Aerobic Gram-Negative Bacteria

Studies have shown that apramycin has a broad spectrum of activity against a variety of aerobic Gram-negative bacteria. europa.euhpra.iedefra.gov.uk A comprehensive study demonstrated that an apramycin concentration of 8 mg/L was sufficient to inhibit 98% of all tested Enterobacteriaceae isolates, which included species such as Citrobacter freundii, Morganella morganii, and Serratia marcescens. nih.gov

Activity Against Mycobacterial Species

Apramycin has also been investigated for its potential against Mycobacterium species, including the significant human pathogen Mycobacterium tuberculosis.

Mycobacterium tuberculosis

Apramycin has demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. frontiersin.orgnih.govnih.gov The MIC of apramycin for sensitive and MDR Mtb has been determined to be in the range of 0.25-1 µg/ml. frontiersin.org One study found the MIC for the H37Rv strain to be between 0.5–1 µg/ml. frontiersin.org Another study reported an MIC of 1.5 mg/liter for the M. tuberculosis Erdman strain, which was comparable to amikacin. asm.orgnih.gov

A study involving 100 Mtb clinical isolates, including 83 drug-resistant strains, showed an MIC50 of 0.5 μg ml-1 and an MIC90 of 1 μg ml-1 for apramycin. nih.govmicrobiologyresearch.org This highlights its potential efficacy against strains that are resistant to other aminoglycosides. nih.govmicrobiologyresearch.org

**Table 4: In Vitro Activity of Apramycin against *Mycobacterium tuberculosis***

| Strain/Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Sensitive and MDR-TB | 0.25 - 1 frontiersin.org | - | - |

| H37Rv (wild-type) | 0.5 - 1 frontiersin.org | - | - |

| Clinical Isolates (including MDR) | 0.25 - 0.5 frontiersin.org | - | - |

| M. tuberculosis Erdman | 1.5 | - | - |

| 100 Clinical Isolates (including drug-resistant) | - | 0.5 nih.govmicrobiologyresearch.org | 1 nih.govmicrobiologyresearch.org |

Mycobacteroides abscessus

Apramycin has demonstrated significant in vitro activity against Mycobacteroides abscessus, a species of rapidly growing non-tuberculous mycobacteria known for causing chronic lung and soft tissue infections that are often resistant to many standard antimicrobials. nih.govresearchgate.net Comparative studies have shown that apramycin is more potent than several clinically approved aminoglycosides against a wide array of M. abscessus clinical isolates. nih.govresearchgate.net

Research highlights include:

Superior Potency : The Minimum Inhibitory Concentration (MIC) values for apramycin against M. abscessus are consistently lower than those for amikacin, a commonly used aminoglycoside in treatment regimens. nih.govresearchgate.net Specifically, the MIC50/90 for apramycin has been reported as 2 µg/mL, which is eight times lower than that of amikacin at 16 µg/mL. nih.govresearchgate.net

Bactericidal Activity : Unlike some other aminoglycosides, apramycin exhibits potent bactericidal activity against M. abscessus. nih.gov It has shown the ability to kill the bacteria at concentrations as low as 1 to 2 mg/L, irrespective of the presence of certain resistance mechanisms that affect other aminoglycosides. nih.gov

Overcoming Resistance : The efficacy of apramycin is not compromised by the acetyltransferase Eis2, which confers resistance to amikacin, nor is it affected by the transcriptional regulator WhiB7. researchgate.netnih.gov This allows apramycin to maintain its activity against strains that have developed resistance to other aminoglycosides. nih.gov

**Table 1: Comparative MIC Values of Apramycin and Amikacin against *Mycobacteroides abscessus***

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Apramycin | 2 | 2 |

| Amikacin | 16 | 16 |

Data sourced from studies on a large collection of M. abscessus clinical isolates. nih.govresearchgate.net

Efficacy Against Multidrug-Resistant (MDR) Strains

Apramycin has shown considerable promise in combating a variety of multidrug-resistant (MDR) bacterial strains, a critical area of need in antimicrobial therapy. Its broad spectrum of activity extends to pathogens that have developed resistance to multiple classes of antibiotics. nih.govcardiff.ac.uknih.gov

Activity Against Aminoglycoside-Resistant Strains (due to unique structural evasion)

A key feature of apramycin is its unique chemical structure, which allows it to evade many of the common mechanisms of aminoglycoside resistance. nih.govoup.comnih.govmdpi.com Unlike the majority of clinically used aminoglycosides that are 4,6-disubstituted 2-deoxystreptamines, apramycin is a monosubstituted derivative. nih.govmdpi.com This structural distinction renders it a poor substrate for many aminoglycoside-modifying enzymes (AMEs) that inactivate other drugs in this class. nih.govmdpi.comresearchgate.net

Key points regarding its activity against resistant strains include:

Evasion of Enzymatic Modification : Apramycin is not significantly affected by most aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), or nucleotidyltransferases (ANTs). researchgate.net It also evades the action of 16S rRNA methyltransferases (RMTases), which can confer broad resistance to other aminoglycosides. nih.govcardiff.ac.ukoup.com

Retained Activity : Consequently, apramycin retains its antibacterial activity against clinical isolates that are resistant to standard-of-care aminoglycosides like gentamicin, tobramycin, and amikacin. nih.govcardiff.ac.ukoup.com The only notable exception is the aminoglycoside acetyltransferase AAC(3)-IV, which can inactivate apramycin. nih.govmdpi.comresearchgate.net

Cross-Resistance : There is minimal cross-resistance between apramycin and other aminoglycosides, making it a viable option for infections caused by strains resistant to other members of this antibiotic class. oup.commdpi.com

Activity Against Carbapenem-Resistant Enterobacteriaceae

Apramycin has demonstrated potent in vitro activity against carbapenem-resistant Enterobacteriaceae (CRE), which are a significant public health threat. nih.govoup.comnih.gov

Studies have shown:

An apramycin concentration of 8 mg/L was sufficient to inhibit 98% of all Enterobacteriaceae isolates tested in one major study. nih.gov

Against a panel of 406 carbapenemase-producing Enterobacteriaceae isolates, apramycin concentrations of 4 and 8 mg/L inhibited 93% and 97% of the isolates, respectively. nih.gov

Apramycin maintained its activity against E. coli strains that produce various carbapenemases, including NDM-1, OXA-23, and IMP-1, as well as against K. pneumoniae strains producing KPC-2, OXA-181, OXA-232, and OXA-48. nih.gov

One study found that 70.8% of CRE isolates were susceptible to apramycin, a favorable rate compared to other clinically used aminoglycosides. nih.gov

Table 2: Apramycin MIC Distribution against Carbapenemase-Producing Enterobacteriaceae (CPE)

| Apramycin Concentration (mg/L) | Cumulative Percentage of CPE Isolates Inhibited |

|---|---|

| ≤0.5 | 1% |

| 1 | 29% |

| 2 | 77% |

| 4 | 93% |

| 8 | 97% |

| 16 | 98% |

| 32 | 99% |

| >32 | 100% |

Data from a study with 406 CPE isolates. nih.gov

Activity Against Colistin-Resistant Isolates

Apramycin has also shown efficacy against bacterial isolates that are resistant to colistin (B93849), a last-resort antibiotic for many MDR infections. nih.govnih.govresearchgate.net

In a study of 470 MDR Gram-negative bacilli, which included colistin-resistant isolates, 98.3% were susceptible to apramycin with an MIC ≤ 16 µg/mL. nih.gov

Of 65 colistin-resistant isolates specifically, only 6.2% had an apramycin MIC greater than 16 µg/mL. nih.govresearchgate.net

Apramycin has demonstrated activity against E. coli strains that carry the plasmid-mediated colistin resistance gene, mcr-1. nih.gov

Activity Against Biofilm-Forming Bacteria (e.g., M. tuberculosis)

Apramycin has shown promising activity against bacteria embedded in biofilms, which are notoriously difficult to treat. This is particularly relevant for chronic infections like those caused by Mycobacterium tuberculosis.

Studies have demonstrated that apramycin is effective against both replicating and non-replicating forms of M. tuberculosis. frontiersin.org

In assays measuring activity against M. tuberculosis biofilms, apramycin showed good dose-dependent bacterial reduction and was found to be more potent than amikacin. frontiersin.org

The minimum inhibitory concentration (MIC) of apramycin against various clinical isolates of M. tuberculosis, including MDR strains, ranged from 0.25 to 1 µg/ml. frontiersin.orgmicrobiologyresearch.orgnih.gov

Table 3: MIC of Apramycin against M. tuberculosis Strains

| Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Pan-susceptible & Drug-Resistant | 0.25 - 1 | 0.5 | 1 |

Data from studies including sensitive and multidrug-resistant M. tuberculosis isolates. frontiersin.orgmicrobiologyresearch.orgnih.gov

Mechanisms of Antimicrobial Resistance to Apramycin Sulfate Hydrate

Enzymatic Modification of Apramycin (B1230331) (sulfate hydrate)

The primary mechanism of acquired resistance to apramycin is through enzymatic modification, which chemically alters the antibiotic and prevents it from binding to its ribosomal target. nih.govnih.gov This inactivation is carried out by specific aminoglycoside acetyltransferases (AACs).

Aminoglycoside 3-N-acetyltransferase IV, encoded by the aac(3)-IVa gene, is a well-characterized enzyme that confers resistance to apramycin. asm.orgasm.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-amino group of the 2-deoxystreptamine (B1221613) (2-DOS) ring of apramycin. nih.govplos.org This modification results in 3-N-acetyl-apramycin, which has a reduced affinity for the bacterial ribosome. nih.gov Molecular modeling suggests this reduced binding is due to a steric clash between the newly added acetyl group at the C3 position and the 16S rRNA phosphate (B84403) backbone. nih.govresearchgate.net

AAC(3)-IVa exhibits a broad substrate specificity, inactivating not only apramycin but also other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). nih.govnih.govmcmaster.ca This cross-resistance poses a clinical challenge. nih.gov Despite its broad activity, the prevalence of the aac(3)-IV gene in clinical isolates has been reported to be relatively low compared to other resistance genes like those for 16S-rRNA methyltransferases (RMTases). nih.gov

Enzyme: Aminoglycoside 3-N-Acetyltransferase IV [AAC(3)-IVa]

Gene: aac(3)-IVa

Mechanism: Acetylates the 3-amino group of the 2-deoxystreptamine ring. plos.org

Effect: Reduces binding affinity to the bacterial ribosome, conferring resistance. nih.gov

A more recently identified enzyme, ApmA, also confers high-level resistance to apramycin through N-acetylation. asm.orgasm.org However, ApmA is structurally distinct from other known aminoglycoside-modifying enzymes and belongs to the left-handed β-helix protein superfamily. asm.orgresearchgate.net

| Enzyme | Gene | Site of Acetylation | Structural Family |

|---|---|---|---|

| AAC(3)-IVa | aac(3)-IVa | 3-amino group of 2-deoxystreptamine ring plos.org | GCN5-related N-acetyltransferase (GNAT) superfamily acs.org |

| ApmA | apmA | N2' position of the octadiose moiety asm.orgresearchgate.net | Left-handed β-helix (LβH) protein superfamily asm.orgresearchgate.net |

The genes encoding apramycin-inactivating enzymes, such as aac(3)-IV and apmA, are often located on mobile genetic elements like plasmids and transposons. nugi-zentrum.defrontiersin.org This facilitates their horizontal transfer between different bacterial strains and species, contributing to the spread of resistance. frontiersin.orgoup.com The aac(3)-IV gene has been found on transmissible R-plasmids in bacterial isolates of animal origin and has subsequently been detected in clinical isolates from humans. nih.govnih.govasm.org Similarly, the apmA gene was first discovered on a multiresistance plasmid in MRSA ST398, which also carried genes for resistance to other classes of antibiotics, enabling its co-selection and persistence. nih.gov The association of these resistance genes with mobile elements like IS140 suggests a transposable structure, highlighting the risk of their dissemination. nugi-zentrum.de

ApmA: A Unique N-Acetyltransferase and its Regiospecificity (N2' acetylation)

Ribosomal Resistance Mechanisms

Resistance can also arise from modifications to the antibiotic's target, the bacterial ribosome. However, apramycin's unique structure makes it less susceptible to some of the most common forms of ribosomal resistance that affect other aminoglycosides.

A prevalent mechanism of high-level resistance to many aminoglycosides is the enzymatic methylation of the 16S rRNA at the antibiotic binding site by 16S rRNA methyltransferases (RMTs). nih.govscielo.br These enzymes, such as those that methylate the N7 position of nucleotide G1405 (e.g., ArmA, Rmt family), confer resistance to 4,6-disubstituted 2-DOS aminoglycosides like amikacin (B45834) and gentamicin. nih.govmdpi.com

Notably, apramycin, being a 4-monosubstituted 2-DOS aminoglycoside, is not a substrate for these common RMTs and retains its activity against bacteria producing them. nih.govfrontiersin.org Its unique structure prevents inactivation by this widespread resistance mechanism. researchgate.net However, a different class of RMTs that methylate the N1 position of A1408 (e.g., NpmA, KamB) can confer resistance to apramycin, along with other aminoglycosides. nih.govasm.orgscielo.br These N1-A1408-directed RMTases are among the few known resistance elements that can effectively confer a high level of resistance to apramycin via target modification. asm.orgresearchgate.net

| RMT Type | Target Nucleotide | Effect on Apramycin | Examples |

|---|---|---|---|

| N7-G1405 RMTases | G1405 | No resistance conferred nih.govfrontiersin.org | ArmA, RmtB mdpi.comfrontiersin.org |

| N1-A1408 RMTases | A1408 | Confers high-level resistance nih.govasm.org | NpmA, KamB nih.govasm.org |

Besides enzymatic modification and target site alteration, other general resistance mechanisms in bacteria could potentially contribute to reduced susceptibility to apramycin, although they are less specific. These can include the upregulation of efflux pumps, which actively transport antibiotics out of the bacterial cell, and mutations in outer membrane porins that reduce drug influx. nih.gov While these mechanisms are known to contribute to aminoglycoside resistance in some bacteria like Pseudomonas aeruginosa, their specific impact on apramycin resistance is less characterized compared to the enzymatic pathways. nih.gov Studies have also noted that the evolution of apramycin resistance can be linked to chromosomal mutations and may lead to altered physiological characteristics in bacteria. mdpi.com

Absence of Inactivation by Common Ribosomal RNA Methyltransferases (RMTs)

Evolution of Apramycin (sulfate hydrate) Resistance

The evolution of resistance to apramycin, as with other antimicrobials, is a significant concern in both veterinary and human medicine. The development of resistance can occur through various mechanisms and is influenced by factors such as the intensity of antibiotic use and the inherent biological trade-offs for the bacteria. Understanding the dynamics of how resistance emerges and the associated biological costs is crucial for developing strategies to mitigate its spread.

In Vitro Development of Resistance

Laboratory studies have demonstrated that bacteria can develop resistance to apramycin under selective pressure. In a study involving methicillin-resistant Staphylococcus aureus (MRSA), clinical isolates were exposed to gradually increasing concentrations of apramycin over a 16-day period. mdpi.com This continuous exposure led to the development of resistance in the majority of the strains tested.

The rate at which resistance developed varied among the isolates. Some strains exhibited a rapid increase in the minimum inhibitory concentration (MIC) of apramycin, exceeding 32 mg/L within just three days of exposure. mdpi.comresearchgate.net In contrast, other strains showed a slower progression of resistance, remaining susceptible to apramycin for over a week. mdpi.comresearchgate.net For the strains that became resistant, the MIC values increased significantly, with reported increases ranging from 16- to 64-fold compared to the parental strains. mdpi.com This induced resistance was found to be stable, persisting even after the bacteria were cultured in a drug-free medium for three generations. mdpi.com

Another study investigating E. coli isolated from chickens following apramycin administration observed a significant increase in the MIC90 (the MIC required to inhibit 90% of the isolates) from 8 µg/ml to over 512 µg/ml during the treatment period. nih.gov This highlights the potential for rapid selection of high-level resistance in a population of bacteria upon exposure to the antibiotic.

| Time (Days) | Number of Rapidly Resistant Strains (MIC > 32 mg/L) | Number of Slowly Resistant/Sensitive Strains | Fold Increase in MIC for Resistant Strains |

|---|---|---|---|

| 3 | 6 | 4 | Not specified |

| 7 | 6 | 4 | Not specified |

| 16 | 9 (out of 10 total) | 1 | 16- to 64-fold |

Fitness Costs Associated with Resistance

The acquisition of antibiotic resistance is often associated with a biological "fitness cost," which can manifest as reduced growth rate, virulence, or competitiveness in the absence of the antibiotic. oup.comoup.comnih.gov This trade-off is a critical factor that can influence the persistence and spread of resistant strains.

In the case of apramycin-resistant MRSA developed in vitro, significant fitness costs have been observed. mdpi.com These resistant strains exhibited slower growth rates and defects in biofilm formation compared to their susceptible parent strains. mdpi.com Such costs can be a consequence of the mutations or genetic elements acquired to confer resistance, which may interfere with normal cellular processes.

However, the fitness cost of apramycin resistance is not universal and can depend on the genetic context, specifically whether the resistance is acquired via chromosomal mutation or through mobile genetic elements like plasmids. A study on conjugative apramycin resistance plasmids isolated from commensal Escherichia coli from calves revealed a surprising finding. nih.govroyalsocietypublishing.org While one of the three studied plasmids conferred a fitness cost, the other two actually conferred a fitness advantage on their new E. coli hosts, even in the absence of apramycin selection. nih.govroyalsocietypublishing.org This is a significant concern, as it suggests that such resistance plasmids could be maintained and spread within bacterial populations even without the selective pressure of the antibiotic.

| Plasmid | Relative Fitness Effect | Significance (p-value) |

|---|---|---|

| pUK2001 | Advantage | <0.001 |

| pUK2002 | Advantage | <0.001 |

| pUK2003 | Cost | <0.001 |

Collateral Sensitivity to Other Antibiotics (e.g., Beta-Lactams in MRSA)

An intriguing and potentially exploitable consequence of acquiring resistance to one antibiotic is the development of increased susceptibility to another, a phenomenon known as collateral sensitivity. researchgate.net This evolutionary trade-off has been specifically observed in apramycin-resistant MRSA.

A study demonstrated that when MRSA isolates evolved resistance to apramycin, they subsequently showed collateral sensitivity to a range of beta-lactam antibiotics. mdpi.comresearchgate.net This increased susceptibility was noted for several beta-lactams, including ampicillin, cephazolin, ceftriaxone, cefotaxime, cefepime, and cefquinome. mdpi.comresearchgate.net

The underlying mechanisms for this collateral sensitivity in apramycin-resistant MRSA were linked to several changes in the bacterial cells. mdpi.com These included a decrease in the expression of the mecA gene, which is responsible for methicillin (B1676495) resistance, and reduced activity of beta-lactamase, the enzyme that inactivates beta-lactam antibiotics. mdpi.comresearchgate.net Furthermore, alterations in the proton motive force and a decrease in efflux pump activity were also observed, which could lead to increased intracellular accumulation of the beta-lactam antibiotics. mdpi.comresearchgate.net These findings suggest that the evolutionary path to apramycin resistance can compromise the bacteria's existing resistance mechanisms to other classes of antibiotics, opening up potential avenues for combination therapies or sequential treatments to combat multidrug-resistant infections.

| Beta-Lactam Antibiotic | Observed Effect in Apramycin-Resistant MRSA |

|---|---|

| Ampicillin | Increased Sensitivity |

| Cephazolin | Increased Sensitivity |

| Ceftriaxone | Increased Sensitivity |

| Cefotaxime | Increased Sensitivity |

| Cefepime | Increased Sensitivity |

| Cefquinome | Increased Sensitivity |

Biosynthesis and Synthetic Biology of Apramycin Sulfate Hydrate

Elucidation of the Biosynthetic Pathway in Streptomyces tenebrarius

The biosynthesis of apramycin (B1230331) is a complex process involving numerous enzymatic steps, from the formation of its core components—2-deoxystreptamine (B1221613) (2-DOS), an unusual eight-carbon bicyclic dialdose, and a 4-amino-4-deoxy-d-glucose moiety—to their final assembly. nih.gov The pathway has been gradually elucidated through genetic, biochemical, and bioinformatic studies, revealing parallel pathways and enzymes with remarkable substrate flexibility. nih.govacs.org

The genetic blueprint for apramycin production is encoded within a dedicated biosynthetic gene cluster (BGC) in S. tenebrarius. nih.gov Analysis of the apramycin BGC, such as the one identified under GenBank accession AJ629123, has been fundamental to understanding the pathway. nih.gov The apramycin BGC from S. tenebrarius spans approximately 38 kb and contains around 33 open reading frames (ORFs). mdpi.com These genes encode all the necessary enzymes for the synthesis of the apramycin molecule, including glycosyltransferases, aminotransferases, dehydrogenases, and regulatory proteins. nih.govresearchgate.net The identification and sequencing of this cluster have enabled the functional characterization of individual genes through targeted gene knockout and heterologous expression experiments, which have been crucial in assigning specific roles to the "apr" enzymes. nih.govmdpi.com

The formation of the 4-amino-4-deoxy-d-glucose moiety and its attachment to the aprosamine core involves a series of unique enzymatic reactions. nih.govnih.gov In vitro reconstitution of the final steps of apramycin biosynthesis has clarified the functions of several key enzymes. nih.gov

Phosphomutases (AprJ) and Nucleotide Transferases (AprK): The process begins with glucose-6-phosphate. The phosphomutase AprJ catalyzes the conversion of glucose-6-phosphate into β-d-glucose-1-phosphate, a departure from the more common α-anomer produced by other phosphohexose mutases. nih.gov Subsequently, the nucleotide transferase AprK activates this intermediate to generate NDP-β-d-glucose. nih.govnih.gov The essential nature of these enzymes is highlighted by the fact that deletion of the aprJ gene leads to the accumulation of aprosamine intermediates, while disruption of aprK completely abolishes apramycin production. mdpi.comnih.gov

Dehydrogenases (AprD5) and Transaminases (AprL): The NDP-β-d-glucose intermediate is then modified by a dehydrogenase and a transaminase. AprD5 oxidizes the 4″ position of the glucose moiety. acs.orgnih.gov Following this, the PLP-dependent aminotransferase AprL catalyzes the introduction of an amino group at this newly oxidized position, yielding NDP-4″-amino-4″-deoxy-β-d-glucose. nih.govnih.gov This two-step process is notable because the amination occurs without the need for a 6"-deoxygenation step, which is a common feature in the biosynthesis of other aminosugars. acs.org

Glycoside Hydrolases (AprO): The final glycosylation step is catalyzed by AprO , an enzyme belonging to the glycoside hydrolase family 65 (GH65). nih.govcazypedia.org AprO utilizes the newly formed NDP-4″-amino-4″-deoxy-β-d-glucose as a sugar donor and attaches it to the 8'-hydroxyl group of the aprosamine 5-phosphate intermediate. nih.govnih.gov This reaction forms the complete apramycin skeleton (as apramycin 5-phosphate), which is later dephosphorylated to yield the final product. nih.govresearchgate.net

The functions of these key enzymes are summarized in the table below.

Table 1: Key Enzymes in the Final Stages of Apramycin Biosynthesis| Enzyme | Class | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| AprJ | Phosphomutase | Converts G6P to β-G1P | Glucose-6-phosphate (G6P) | β-d-glucose-1-phosphate (β-G1P) |

| AprK | Nucleotide Transferase | Activates β-G1P to an NDP-sugar | β-d-glucose-1-phosphate, NTP | NDP-β-d-glucose |

| AprD5 | Dehydrogenase | Oxidizes the 4" position of the sugar | NDP-β-d-glucose | NDP-4"-keto-β-d-glucose |

| AprL | Transaminase | Adds an amino group at the 4" position | NDP-4"-keto-β-d-glucose, Amino donor | NDP-4"-amino-4"-deoxy-β-d-glucose |

| AprO | Glycoside Hydrolase (GH65) | Forms the final 8',1"-O-glycosidic bond | Aprosamine 5-phosphate, NDP-4"-amino-4"-deoxy-β-d-glucose | Apramycin 5-phosphate |

Data sourced from references acs.orgnih.govnih.gov.

Methylation is a crucial modification in the apramycin biosynthetic pathway. The enzyme AprI , a member of the HemK family of methyltransferases, is responsible for the 7'-N-methylation step. nih.govnih.gov Biochemical studies have demonstrated that AprI specifically transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 7'-amino group of demethyl-aprosamine to produce aprosamine . oup.comresearchgate.net Interestingly, AprI cannot catalyze the methylation of the fully assembled demethyl-apramycin, indicating that this modification must occur at the pseudodisaccharide stage, prior to the final glycosylation event. oup.comresearchgate.net The disruption of the aprI gene results in the accumulation of a new aminoglycoside, demethyl-apramycin, which is a common impurity in commercial apramycin production. nih.govnih.gov

Deoxygenation reactions are critical for the bioactivity of many aminoglycosides. In the apramycin pathway, two key deoxygenation systems are at play.

Oxidoreductases (AprQ): The FAD-dependent oxidoreductase AprQ is a C6' dehydrogenase. nih.govacs.org It exhibits remarkable catalytic versatility, acting on both paromamine (B1213074) and its C3' deoxygenated product, lividamine, with a preference for the latter. researchgate.net This enzyme is involved in crosstalk between different aminoglycoside pathways within S. tenebrarius. nih.gov

Deoxygenation Enzymes (AprD3, AprD4): The C3'-deoxygenation is accomplished by a two-enzyme system comprising AprD3 and AprD4 . nih.govnih.gov AprD4 is a radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the dehydration of the pseudodisaccharide intermediate, paromamine. acs.orgnih.gov Following this, the NADPH-dependent reductase AprD3 reduces the resulting dehydrated product to generate lividamine , the C3'-deoxygenated version of paromamine. nih.govacs.org This AprD4/AprD3 system can act on different pseudodisaccharide substrates but not on the fully assembled oxyapramycin (B1258539), suggesting that the C3'-deoxygenation step occurs early in the pathway, branching into parallel routes for apramycin and oxyapramycin biosynthesis. nih.govacs.org

Table 2: Deoxygenation and Modification Enzymes in Apramycin Biosynthesis

| Enzyme | Class | Function |

|---|---|---|

| AprI | Methyltransferase | Catalyzes the 7'-N-methylation of demethyl-aprosamine. |

| AprQ | Oxidoreductase (Dehydrogenase) | Catalyzes C6' dehydrogenation of paromamine and lividamine. |

| AprD3 | Reductase | Reduces the dehydrated intermediate from the AprD4 reaction. |

| AprD4 | Radical SAM Enzyme (Dehydratase) | Catalyzes the dehydration of paromamine at the C3' position. |

Data sourced from references oup.comnih.govacs.orgresearchgate.netnih.gov.

A groundbreaking discovery in the apramycin pathway is the use of an unconventional sugar nucleotide donor for glycosylation. nih.govnih.gov In virtually all known natural product glycosylation reactions, the activated sugar donors are either NDP-α-d-hexoses or NDP-β-l-hexoses. acs.orglarvol.com However, the apramycin pathway is a rare exception. The combined action of the phosphomutase AprJ and the nucleotide transferase AprK leads to the formation of NDP-β-d-glucose . nih.govfigshare.com The glycoside hydrolase AprO then utilizes this NDP-β-d-sugar to catalyze the formation of the 8',1"-O-glycosidic bond. acs.orgnih.gov This finding expands the known scope of biological glycosylation chemistry and has significant implications for understanding and engineering aminoglycoside biosynthesis. nih.gov

Oxidoreductases (AprQ) and Deoxygenation Enzymes (AprD3, AprD4)

Bioengineering Strategies for Production Enhancement and Impurity Control

With a deeper understanding of the apramycin biosynthetic pathway, researchers have developed targeted bioengineering strategies to improve the efficiency and purity of apramycin production. nih.gov S. tenebrarius naturally produces a mixture of related aminoglycosides, with demethyl-apramycin and carbamoyltobramycin being significant impurities in apramycin fermentation broths. nih.gov

Furthermore, pathway engineering by knocking out specific genes can be used to block the production of apramycin entirely, thereby shunting metabolic flux towards other valuable intermediates. For example, inactivating the aprK gene or deleting the aprH-M gene fragment abolishes apramycin synthesis and leads to the increased production of carbamoyltobramycin, which can be harvested as the primary product. nih.govmdpi.com These strategies demonstrate the potential of synthetic biology to tailor the metabolic output of S. tenebrarius for industrial applications.

Genetic Manipulation for Increased Apramycin (sulfate hydrate) Titer

A significant advancement in this area involves the targeted modification of genes within the apramycin and tobramycin (B1681333) biosynthetic clusters. nih.govoup.com Researchers have successfully engineered a strain, S. tenebrarius IB, by simultaneously overexpressing the apramycin biosynthetic gene aprI and disrupting the tobramycin biosynthetic gene tobM2. nih.govoup.comnih.gov The aprI gene encodes a 7'-N-methyltransferase responsible for a crucial step in apramycin biosynthesis. nih.govnih.govresearchgate.net Its overexpression helps to drive the reaction towards apramycin completion. nih.gov Concurrently, the disruption of tobM2, a vital gene in the independent tobramycin biosynthetic pathway, eliminates the production of a major competing product. nih.govoup.comnih.gov

This dual-pronged genetic approach resulted in a notable shift in the metabolic output of the organism. While the absolute titer of apramycin saw a modest increase, the purity and relative rate of production were significantly enhanced. oup.comnih.gov The percentage of apramycin among the total related aminoglycoside products in the fermentation broth increased from 68% in the wild-type strain to 87% in the engineered strain. oup.comnih.gov

| Strain | Genetic Modification | Apramycin Titer (mg/L) | Percentage of Apramycin in Total Products |

|---|---|---|---|

| Wild-Type S. tenebrarius | None | 2227 ± 320 | 68% |

| Engineered S. tenebrarius IB | Overexpression of aprI, Disruption of tobM2 | 2331 ± 210 | 87% |

Strategies for Reduction of Intermediate Metabolites and Impurities (e.g., demethyl-apramycin, carbamyltobramycin)

A major challenge in the industrial production of apramycin is the presence of impurities, particularly demethyl-apramycin and carbamyltobramycin. nih.govnih.gov Demethyl-apramycin is an immediate precursor to apramycin and differs by only a single methyl group, making its separation during purification difficult and costly. nih.gov Carbamyltobramycin is another significant impurity derived from the independent tobramycin biosynthetic pathway present in S. tenebrarius. nih.govnih.govpatsnap.com

Reduction of demethyl-apramycin: The accumulation of demethyl-apramycin is due to an incomplete methylation step in the biosynthetic pathway. nih.gov The enzyme responsible for this final methylation at the 7'-N position is the methyltransferase AprI, which converts demethyl-aprosamine (a precursor) to aprosamine. nih.govoup.comnih.gov By identifying the role of the aprI gene, researchers developed a strategy to minimize the demethyl-apramycin impurity by enhancing its conversion to the final product. oup.comnih.gov Overexpressing the aprI gene via homologous recombination into the chromosome of S. tenebrarius led to a significant reduction in the amount of demethyl-apramycin. nih.govoup.com In an engineered strain, the concentration of this impurity was reduced from 196 ± 36 mg/L to 51 ± 9 mg/L. nih.govoup.comnih.gov Consequently, the rate of demethyl-apramycin as a percentage of the final product mix dropped from 1.17% to 0.34%. nih.govnih.gov

Reduction of carbamyltobramycin: Unlike demethyl-apramycin, which is part of the apramycin pathway, carbamyltobramycin is synthesized via a separate pathway that also exists in S. tenebrarius. nih.govoup.com This pathway produces tobramycin, which is then carbamoylated. scispace.com The most effective strategy to eliminate this impurity is to block its biosynthesis at the genetic level. oup.com By disrupting tobM2, a crucial gene for tobramycin biosynthesis, the production of carbamyltobramycin was completely nullified in the engineered S. tenebrarius IB strain, falling from 607 ± 111 mg/L in the wild-type strain to zero. nih.govoup.comnih.gov This strategy not only removes a major impurity but also makes the shared metabolic precursors available for the apramycin pathway. oup.com

| Strain | demethyl-apramycin Titer (mg/L) | carbamyltobramycin Titer (mg/L) |

|---|---|---|

| Wild-Type S. tenebrarius | 196 ± 36 | 607 ± 111 |

| Engineered S. tenebrarius IB | 51 ± 9 | 0 (null) |

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Apramycin Sulfate Hydrate

Rational Design Principles for Novel Analogs

The development of new apramycin (B1230331) analogs is guided by a deep understanding of its three-dimensional structure and its interactions with the primary biological target, the bacterial ribosome.

Apramycin's structure is characterized by a rigid dioxabicyclo[4.4.0]octane system (Ring I), which is unique among aminoglycosides. pnas.orgacs.org This bicyclic moiety plays a crucial role in its binding to ribosomal RNA (rRNA). Rational drug design efforts have focused on exploiting this feature. One prominent strategy involves replacing the flexible pyranose ring I of other aminoglycosides, like neomycin and paromomycin (B158545), with an apramycin-like bicyclic system. nih.govacs.orgnih.gov

The purpose of this modification is to lock the hydroxymethyl side chain of the original antibiotic into a specific conformation—either gauche-gauche (axial) or gauche-trans (equatorial)—that mimics the predicted optimal binding orientation within the ribosomal A-site. nih.govnih.gov By creating these conformationally restricted hybrids, researchers can test and validate models of drug-ribosome interactions derived from crystallography and develop analogs with potentially superior activity and selectivity. nih.govnih.gov This approach has led to the synthesis of apramycin-paromomycin hybrids that validate the importance of specific substituent orientations for potent antibacterial action. nih.govacs.org

Apramycin exerts its antibacterial effect by binding to the decoding A-site within helix 44 of the 16S ribosomal RNA in the small ribosomal subunit, which interferes with protein synthesis. pnas.orguzh.ch A key goal in designing novel analogs is to enhance binding affinity for the bacterial ribosome while minimizing interaction with human eukaryotic ribosomes (both cytosolic and mitochondrial), as the latter is linked to toxicity. pnas.orgresearchgate.net Apramycin itself displays an excellent natural selectivity, showing considerably less activity against mitochondrial ribosomes compared to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). This is a primary reason for its reduced ototoxicity. pnas.orgacs.org

Structure-activity relationship (SAR) studies have identified several key interactions that govern potency and selectivity:

Pseudo-Base Pairing: The pyranosyl ring oxygen (O5') and the 6'-hydroxy group of apramycin's Ring I form a critical pseudo-base pair interaction with the conserved A1408 nucleotide in the bacterial ribosomal A-site. uzh.ch

Cooperative Hydrogen Bonding: An intramolecular hydrogen bond between the protonated equatorial 7'-methylamino group and the adjacent axial 6'-hydroxy group strengthens the interaction with A1408, enhancing binding affinity. The stereochemistry at these positions is crucial; analogs like 6'-epiapramycin, where this cooperative bond is weaker, are significantly less active. uzh.ch

5-Position Modification: To improve potency and overcome the one major resistance enzyme, aminoglycoside acetyltransferase(3)-IV [AAC(3)-IV], derivatives have been designed with modifications at the 5-position of the 2-deoxystreptamine (B1221613) ring. The addition of 5-O-glycosides (creating "apralogs") and simple 5-O-aminoalkyl ethers has been shown to increase antibacterial potency without compromising the favorable selectivity between bacterial and eukaryotic ribosomes. researchgate.netacs.org

Research using cell-free translation assays with wild-type bacterial ribosomes and hybrid ribosomes containing eukaryotic A-site cassettes allows for the direct measurement of selectivity. researchgate.netacs.org This data is critical for guiding the design of analogs with an enhanced therapeutic index.

| Compound | Bacterial Ribosome IC50 (μM) | Human Mitochondrial Ribosome (A1555G) IC50 (μM) | Selectivity Ratio (Mito/Bac) |

|---|---|---|---|

| Apramycin | 0.14 | >20 | >140 |

| 2-Hydroxyapramycin | 1.1 | >20 | >18 |

| Bicyclic Paromomycin Analog (Equatorial OH) | 0.08 | 15 | 188 |

| Paromomycin | 0.08 | 0.8 | 10 |

Data synthesized from research findings. pnas.orgacs.orgnih.gov The selectivity ratio indicates the preference for inhibiting bacterial ribosomes over human mitochondrial ribosomes.

Structure-Based Design Leveraging Unique Bicyclic Moiety

Chemical Synthesis and Hemisynthesis of Apramycin (sulfate hydrate) Derivatives

Advances in synthetic organic chemistry have enabled the creation of novel apramycin derivatives that are inaccessible through fermentation or simple modification.

The synthesis of analogs containing a modified bicyclic Ring I is a complex process. A key strategy involves not modifying apramycin itself, but rather building an apramycin-like bicyclic ring onto a different aminoglycoside scaffold, such as paromomycin. nih.gov A typical synthetic route begins with a fully protected paromomycin derivative. nih.gov A key diol intermediate is subjected to selective oxidation of the primary alcohol using reagents like catalytic tetramethylpiperidinoxyl (TEMPO) to yield an unstable aldehyde. nih.gov This aldehyde is then reacted with an organometallic reagent, such as allyltributylstannane, to introduce a new carbon-carbon bond, setting the stage for subsequent cyclization reactions to form the rigid dioxabicyclo[4.4.0]octane system. nih.gov This multi-step process allows for the creation of hybrid structures that combine the recognition elements of different aminoglycosides.

Building on the principles of modifying Ring I, researchers have successfully prepared a series of apramycin-paromomycin hybrid analogs. nih.govnih.gov In these molecules, Ring I of paromomycin is replaced with the bicyclic system characteristic of apramycin. acs.orgacs.org This approach was designed to rigidly control the orientation of key binding groups.

The synthesis yielded diastereomers with either an equatorial or axial hydroxyl or amino group on the newly formed bicyclic ring. nih.govnih.gov When tested for activity, a clear structure-activity relationship emerged:

Analogs with an equatorial hydroxyl or amino group on the bicyclic ring were considerably more active inhibitors of bacterial protein synthesis. nih.govnih.gov

The corresponding axial diastereomers were significantly less active. nih.govnih.gov

This finding provides strong experimental support for crystallographically-derived models of aminoglycoside-ribosome interactions, which predict that an equatorial orientation better mimics the binding of the parent compound. nih.govnih.gov One such hybrid, a bicyclic paromomycin analog with an equatorial hydroxyl group, demonstrated antibacterial activity equal to that of paromomycin but with significantly better ribosomal selectivity, suggesting a potentially improved safety profile. nih.govnih.gov

| Compound | Ring I Substituent Orientation | Bacterial Ribosome IC50 (μM) | Antibacterial MIC vs. E. coli (μg/mL) |

|---|---|---|---|

| Paromomycin (Parent) | - | 0.08 | 4 |

| Bicyclic Analog (Hydroxy) | Equatorial | 0.08 | 4 |

| Bicyclic Analog (Hydroxy) | Axial | 1.1 | 64 |

| Bicyclic Analog (Amino) | Equatorial | 0.04 | 2 |

| Bicyclic Analog (Amino) | Axial | 0.9 | 64 |

Data synthesized from research findings. nih.gov

A major synthetic challenge has been the selective modification of apramycin's central 2-deoxystreptamine (DOS) ring. Standard acidic hydrolysis of apramycin cleaves the terminal 4-amino-4-deoxy-D-glucose ring to yield the less active aprosamine. acs.orgnih.gov However, a new protocol has been developed for the selective chemical cleavage of the DOS ring itself, yielding derivatives of the previously unknown aprabiosamine . acs.orgnih.govacs.org

This synthetic route opens up the possibility of creating a wide array of novel apramycin analogs functionalized at the central aminocyclitol ring. acs.orgnih.gov The process involves:

Protecting the multiple amino groups on apramycin.

Executing a selective cleavage to remove the DOS ring, affording an aprabiosamine derivative.

Performing a reglycosylation step, where a new, synthetically modified aminocyclitol ring is attached to the aprabiosamine core.

Final deprotection to yield the novel analog.

Using this method, researchers have reported the first synthesis of 2-hydroxyapramycin , an analog with a streptamine (B1206204) ring in place of the original 2-deoxystreptamine. acs.orgnih.gov While 2-hydroxyapramycin itself showed significantly reduced antibacterial activity compared to the parent apramycin, the development of this synthetic pathway is a crucial proof-of-concept. acs.org It provides a versatile platform for creating previously inaccessible derivatives with modifications designed to overcome resistance or enhance activity. acs.orgnih.gov

Functionalization at Specific Positions (e.g., 2-position, 5-position, 6'-position, N7' position)

The unique structure of apramycin, particularly its bicyclic octose moiety and monosubstituted 2-deoxystreptamine (DOS) ring, makes it a compelling scaffold for the development of new aminoglycoside antibiotics. kirbylab.orgnih.gov Unlike most clinical aminoglycosides, apramycin is not substituted at the 5 or 6 positions of the DOS ring. acs.org Researchers have explored functionalization at several key positions to enhance its antibacterial potency, broaden its spectrum, and overcome resistance mechanisms.

2-position: Historically, all known apramycin derivatives were characterized by the absence of any functionality at the 2-position of the 2-deoxystreptamine ring. acs.org However, recent synthetic strategies have enabled the introduction of a hydroxyl group at this position. A protocol was developed for the selective cleavage of the DOS ring from apramycin, which for the first time allowed for the preparation of aprabiosamine derivatives. acs.org This intermediate was then re-glycosylated with a protected, optically pure streptamine derivative to yield 2-hydroxyapramycin after deprotection. acs.org This marked the first instance of an apramycin derivative functionalized at the 2-position. acs.org The introduction of the 2-hydroxy group was anticipated to lower the basicity of the adjacent N3 amine, potentially hindering the action of the AAC(3)-IV resistance enzyme. acs.org

5-position: The 5-position of the 2-deoxystreptamine ring has been a primary target for modification to improve antibacterial activity and evade resistance. nih.gov Aiming to enhance potency and overcome the AAC(3)-IV resistance mechanism, three series of apramycin derivatives have been synthesized, all functionalized at the 5-position. nih.gov These include apramycin-5-O-β-D-ribofuranosides, 5-O-β-D-erythrofuranosides, and simple 5-O-aminoalkyl ethers. nih.gov The synthesis of 5-O-glycosides involved protecting the parent apramycin and then performing a glycosylation reaction at the 5-OH group, followed by deprotection. nih.gov Attempts to create acyclic variants were complicated by ester migration between the 5- and 6-positions, highlighting synthetic challenges. nih.gov

Evaluation of Biological Activity of Analogs

The antibacterial activity of apramycin and its analogs has been extensively tested against a range of Gram-negative and Gram-positive pathogens. Apramycin itself demonstrates promising in vitro activity against multidrug-resistant pathogens. kirbylab.org For instance, against collections of Acinetobacter baumannii and Pseudomonas aeruginosa, apramycin showed MIC50/MIC90 values of 8/32 μg/ml and 16/32 μg/ml, respectively. kirbylab.org It exhibits broad activity against various Enterobacteriaceae, including carbapenemase-producing isolates. researchgate.netnih.gov

The synthesized analogs show varied activity profiles. The introduction of a hydroxyl group at the 2-position to create 2-hydroxyapramycin resulted in a significant loss of activity. acs.org Compared to the parent apramycin, which has an MIC of 4 μg/mL against E. coli and methicillin-resistant Staphylococcus aureus (MRSA), 2-hydroxyapramycin had an MIC of 64 μg/mL and >64 μg/mL, respectively. acs.org

In contrast, modifications at the 5-position yielded promising results. Certain 5-O-glycosides and ethers demonstrated improved antibacterial potency compared to the parent compound. nih.gov For example, specific apramycin-5-O-β-D-ribofuranosides were more active than apramycin against strains producing aminoglycoside-modifying enzymes. acs.org Similarly, aprosamine derivatives, which can be considered analogs of the apramycin core structure, showed excellent activity against carbapenem-resistant Enterobacteriaceae, with some 5-deoxy derivatives showing 2- to 8-fold greater activity than apramycin. researchgate.net

| Compound | Organism | MIC (μg/mL) | Source |

|---|---|---|---|

| Apramycin | A. baumannii | 8 (MIC50), 32 (MIC90) | kirbylab.org |

| Apramycin | P. aeruginosa | 16 (MIC50), 32 (MIC90) | kirbylab.org |

| Apramycin | E. coli (ATCC 25922) | 4 | acs.org |

| Apramycin | MRSA (AG038) | 4 | acs.org |

| 2-Hydroxyapramycin | E. coli (ATCC 25922) | 64 | acs.org |

| 2-Hydroxyapramycin | MRSA (AG038) | >64 | acs.org |

| 5-deoxy aprosamine derivatives (8b, 8h) | Carbapenem-resistant Enterobacteriaceae | (2-8x more active than Apramycin) | researchgate.net |

| 5-deoxy aprosamine derivatives (8b, 8h) | MRSA and VRE | (8-16x more active than Apramycin) | researchgate.net |

The mechanism of action for aminoglycosides involves binding to the decoding A-site of the bacterial ribosome, leading to errors in protein synthesis. acs.org A key goal in developing new analogs is to enhance binding affinity for the bacterial ribosome while minimizing interaction with human mitochondrial and cytosolic ribosomes, which is linked to toxicity. nih.gov

Cell-free translation assays are used to measure the inhibitory concentration (IC50) of compounds on protein synthesis. acs.orguzh.ch Apramycin itself shows favorable selectivity for bacterial ribosomes over human ribosomes. kirbylab.org Modifications can significantly alter this profile. The introduction of a 2-hydroxy group in 2-hydroxyapramycin led to a roughly 10-fold decrease in activity in a cell-free translation assay using wild-type bacterial ribosomes (IC50 of 1.1 μM vs. 0.14 μM for apramycin), indicating a negative impact on binding to the decoding A-site. acs.org This loss of affinity is attributed to the reduction in basicity of the neighboring amines, which reduces the electrostatic attraction to the ribosome. acs.org

Conversely, analogs functionalized at the 5-position, such as 5-O-β-D-ribofuranosides, were designed to improve binding and selectivity. nih.gov These compounds were evaluated in cell-free translation assays with both wild-type bacterial ribosomes and humanized bacterial ribosomes, demonstrating that specific modifications can increase potency without sacrificing selectivity. nih.gov Similarly, replacing ring I of paromomycin with an apramycin-like bicyclic system showed that analogs with an equatorial hydroxyl or amino group were much more active than their axial counterparts, supporting crystallographic models of aminoglycoside-ribosome interactions. nih.govacs.org One such analog with an equatorial hydroxyl group had activity equal to the parent compound but with improved ribosomal selectivity. nih.govacs.org

Mass spectrometry-based methods have also been employed to characterize binding affinities. These studies have shown that apramycin binds with high affinity to a prokaryotic ribosomal RNA A-site model containing an A1408G mutation, a change that significantly reduces the binding of other aminoglycosides like paromomycin. pnas.org This highlights the unique binding mode of apramycin. pnas.org